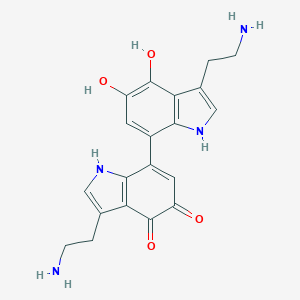

7,7'-Hto

Description

7,7'-Hto is a [7,7]paracyclophane derivative implicated in specialized biosynthetic pathways. Paracyclophanes are macrocyclic compounds consisting of two benzene rings connected by ethyl or methylene bridges at para positions. The "7,7'" nomenclature indicates bridge positions, distinguishing it from other cyclophane variants. 7,7'-Hto is synthesized via non-ribosomal peptide synthetase (NRPS)-like enzymes, such as PmNT3, which activate and load polyketide synthase (PKS)-derived chains during biosynthesis . This compound shares conserved genetic and enzymatic features with merocyclophanes (e.g., merocyclophane C/D), suggesting evolutionary and functional parallels in secondary metabolite production .

Properties

CAS No. |

118230-89-0 |

|---|---|

Molecular Formula |

C20H20N4O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |

InChI |

InChI=1S/C20H20N4O4/c21-3-1-9-7-23-17-11(5-13(25)19(27)15(9)17)12-6-14(26)20(28)16-10(2-4-22)8-24-18(12)16/h5-8,23-25,27H,1-4,21-22H2 |

InChI Key |

ZYVCIMDTILIYIQ-UHFFFAOYSA-N |

SMILES |

C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |

Canonical SMILES |

C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |

Synonyms |

7,7'-bis-(5-hydroxytryptamine-4-one) 7,7'-HTO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of aminoethyl and dihydroxy groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted indole compounds.

Scientific Research Applications

3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Merocyclophane C/D (Compound 48)

Merocyclophane C/D (48) is a structurally analogous [7,7]paracyclophane with a nearly identical macrocyclic framework. Key similarities and differences include:

| Property | 7,7'-Hto | Merocyclophane C/D (48) |

|---|---|---|

| Core Structure | [7,7]Paracyclophane backbone | [7,7]Paracyclophane backbone |

| Biosynthetic Pathway | PmNT3 (NRPS-like enzyme) | MerI/MerA (NRPS-like enzymes) |

| Functional Groups | Hydroxyl groups (inferred from "Hto") | Varied alkyl/aryl substituents |

| Biological Role | Secondary metabolite in Microcystis | Defense molecule in cyanobacteria |

Both compounds utilize NRPS-like enzymes for biosynthesis, but 7,7'-Hto lacks the alkyl modifications observed in merocyclophane C/D .

Pyrano-Naphthalenone Derivatives (Compounds 4b and 5b)

Pyrano-naphthalenones, such as 6,11-dimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]naphthalen-7-one (4b) and 5,10-dimethoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]naphthalen-6-one (5b), share fused aromatic systems but differ fundamentally in scaffold architecture:

Unlike 7,7'-Hto, these pyrano-naphthalenones lack macrocyclic bridges and instead feature linear fused-ring systems. Their lower yields (23–47%) compared to cyclophanes suggest greater synthetic complexity for pyrano-naphthalenones .

Hydrogen Titanate (HTO)

Hydrogen titanate (HTO) is an inorganic layered material often confused with 7,7'-Hto due to acronym overlap. Key distinctions include:

| Property | 7,7'-Hto | Hydrogen Titanate (HTO) |

|---|---|---|

| Composition | Organic macrocycle | Hydrated titanate (H₂Ti₃O₇·nH₂O) |

| Structure | [7,7]Paracyclophane | Layered sheets with interlayer water |

| Thermal Stability | Likely heat-labile | Dehydrates at 80°C (basal spacing ↓) |

| Applications | Bioactive metabolite | Catalyst support, ion exchange |

HTO’s interlayer spacing decreases from 0.92 nm (hydrated) to 0.71 nm (dehydrated), a feature absent in organic cyclophanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.